Boc-3-iodo-L-phenylalanine

Vue d'ensemble

Description

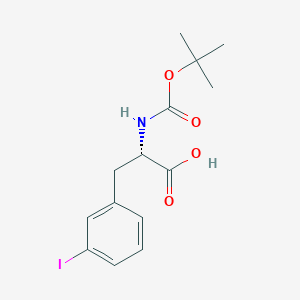

Boc-3-iodo-L-phenylalanine is a specialized derivative of phenylalanine, characterized by the incorporation of an iodine atom at the 3-position of the benzyl side chain and protected by a tert-butoxycarbonyl (Boc) group on the amino function . This compound is particularly significant in peptide chemistry and molecular biology research, serving as a crucial building block for synthesizing peptides and proteins with specific structural and functional properties . The presence of the iodine atom introduces unique physicochemical characteristics, such as enhanced molecular weight and altered electronic properties, making it useful for studying protein interactions, folding, and stability .

Mécanisme D'action

Target of Action

Boc-3-iodo-L-phenylalanine is a specialized derivative of phenylalanine . It is primarily used in the realm of peptide chemistry and molecular biology research, serving as a pivotal building block for the synthesis of peptides and proteins with specific structural and functional properties

Mode of Action

The presence of the iodine atom introduces unique physicochemical characteristics, such as enhanced molecular weight and altered electronic properties . This makes it useful for studying protein interactions, folding, and stability . Additionally, the Boc group provides a protective mechanism, ensuring the amino group remains inert during certain reactions, thereby allowing for the sequential construction of peptides without undesired side reactions .

Biochemical Pathways

It is utilized for its role in the synthesis of novel peptides .

Result of Action

This enables the tracking and imaging of peptides and proteins in complex biological systems .

Analyse Biochimique

Biochemical Properties

The presence of the iodine atom in Boc-3-iodo-L-phenylalanine introduces unique physicochemical characteristics, such as enhanced molecular weight and altered electronic properties, making it useful for studying protein interactions, folding, and stability . Additionally, the Boc group provides a protective mechanism, ensuring the amino group remains inert during certain reactions, thereby allowing for the sequential construction of peptides without undesired side reactions .

Cellular Effects

The iodine atom can be exploited for radiolabeling, enabling the tracking and imaging of peptides and proteins in complex biological systems .

Molecular Mechanism

It is known that the iodine atom introduces unique physicochemical characteristics that make it useful for studying protein interactions, folding, and stability . The Boc group also provides a protective mechanism, ensuring the amino group remains inert during certain reactions .

Temporal Effects in Laboratory Settings

It is known that the compound is utilized in peptide synthesis and radiochemical studies , suggesting that it may have long-term effects on cellular function observed in in vitro or in vivo studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Boc-3-iodo-L-phenylalanine typically involves the following steps:

Iodination of L-phenylalanine: L-phenylalanine is used as the starting material, and the hydrogen atoms on the benzene ring are replaced with iodine using stannous iodide in the presence of ethanol.

Amino Protection Reaction: The iodinated phenylalanine undergoes an amino protection reaction to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient stirrers, reflux condensers, and other industrial equipment to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-3-iodo-L-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like palladium catalysts.

Coupling Reactions: It can participate in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Grignard Reagents: Employed in substitution reactions.

Major Products:

Substituted Phenylalanine Derivatives: Formed through substitution reactions.

Coupled Products: Resulting from cross-coupling reactions.

Applications De Recherche Scientifique

Boc-3-iodo-L-phenylalanine is utilized in various scientific research applications, including:

Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins with specific structural and functional properties.

Radiochemical Studies: The iodine atom can be exploited for radiolabeling, enabling the tracking and imaging of peptides and proteins in complex biological systems.

Proteomics Research: Used to study protein interactions, folding, and stability.

Comparaison Avec Des Composés Similaires

Boc-4-iodo-L-phenylalanine: Similar in structure but with the iodine atom at the 4-position.

Boc-4-dihydroxyborylphenylalanine: Contains a boron atom instead of iodine.

Uniqueness: Boc-3-iodo-L-phenylalanine is unique due to the position of the iodine atom at the 3-position, which introduces distinct physicochemical properties compared to its analogs . This uniqueness makes it particularly valuable in studying specific protein interactions and stability .

Activité Biologique

Boc-3-iodo-L-phenylalanine is a synthetic derivative of the amino acid phenylalanine, notable for its applications in biochemical research and potential therapeutic uses. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C14H18INO4) features a tert-butoxycarbonyl (Boc) protective group on the amino group and an iodine atom at the 3-position of the phenyl ring. This modification enhances its lipophilicity and stability, making it suitable for various biological applications.

- Transport Mechanism :

- Impact on Tumor Metabolism :

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cellular uptake in various cancer cell lines. For example, studies indicated that the compound could be effectively utilized in PET imaging due to its selective accumulation in tumor cells compared to normal tissues .

In Vivo Studies

In vivo studies using animal models have provided further insights into the biological activity of this compound:

- Tumor Uptake : Research has shown that this compound displays rapid and high uptake in tumor tissues, with net tumor-to-background ratios reaching as high as 6.7 within 60 minutes post-administration .

- Displacement Studies : Displacement experiments using other amino acids such as L-phenylalanine demonstrated that this compound competes effectively for LAT transport, confirming its mechanism of action as a substrate for LAT1 .

Case Studies

Several case studies highlight the utility of this compound in clinical and research settings:

- Imaging Applications : In a study involving glioma models, this compound was evaluated for its potential as a radiotracer. The results indicated favorable pharmacokinetics and biodistribution patterns, suggesting its viability for non-invasive tumor imaging .

- Therapeutic Potential : The compound's ability to selectively target cancer cells has prompted investigations into its use as a therapeutic agent in combination with other treatments, potentially enhancing the efficacy of existing cancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other phenylalanine derivatives is useful:

| Compound | Transport Mechanism | Tumor Uptake Ratio | Clinical Application |

|---|---|---|---|

| This compound | LAT1 | Up to 6.7 | PET Imaging |

| 2-Iodo-L-Phenylalanine | LAT1 | Moderate | Tumor Imaging |

| 4-Iodo-L-Phenylalanine | LAT1 | High | Experimental Imaging |

Propriétés

IUPAC Name |

(2S)-3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTBEGFNTNOLNZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471233 | |

| Record name | N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273221-75-3 | |

| Record name | N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.